1-(2,4-Dichlorobenzyl)piperazine

Description

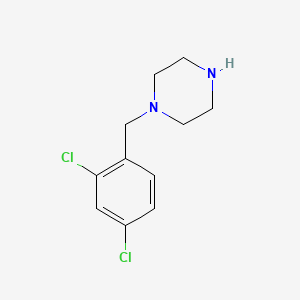

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKXBWXIOSLDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328519 | |

| Record name | 1-(2,4-Dichlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51619-56-8 | |

| Record name | 1-(2,4-Dichlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-Dichlorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization for Research

Chemical Modifications of the Piperazine (B1678402) Ring and Benzyl (B1604629) Moiety for Research

For research purposes, particularly in structure-activity relationship (SAR) studies, systematic chemical modifications of the parent molecule are essential. Both the piperazine ring and the benzyl moiety of 1-(2,4-Dichlorobenzyl)piperazine serve as handles for such derivatization. nih.govtandfonline.com

Modifications of the Piperazine Ring: The secondary amine at the N-4 position of the piperazine ring is the most common site for chemical modification. nih.gov This nitrogen can be acylated, alkylated, or coupled with various functional groups to explore the impact of these changes on the molecule's properties. For instance, reacting this compound with different benzoyl chlorides in the presence of a base like triethylamine can yield a series of 1-(substituted-benzoyl)-4-(2,4-dichlorobenzyl)piperazine derivatives. mdpi.com Similarly, alkylation with various alkyl halides can introduce different alkyl chains at the N-4 position. These modifications can significantly alter factors like lipophilicity, basicity, and steric profile. tandfonline.com

Modifications of the Benzyl Moiety: The dichlorobenzyl group also offers opportunities for structural variation to probe SAR. nih.gov The position and nature of the substituents on the phenyl ring can be altered. For example, synthesizing analogues with different halogen substitution patterns (e.g., 2,3-dichloro, 3,4-dichloro, or monofluorinated) can provide insights into the electronic and steric requirements for a particular biological activity. acs.org Research on related arylpiperazines has shown that even minor changes to the substitution on the phenyl ring can lead to significant differences in receptor binding affinity and selectivity. acs.org

The table below outlines potential research-oriented modifications.

Table 2: Research-Oriented Chemical Modifications

| Moiety | Modification Type | Example Reactants/Reagents | Purpose in Research |

|---|---|---|---|

| Piperazine Ring (N-4) | Acylation | Substituted Benzoyl Chlorides, Triethylamine | Investigate electronic and steric effects of acyl groups. |

| Piperazine Ring (N-4) | Alkylation | Alkyl Halides (e.g., Ethyl Iodide) | Modulate lipophilicity and basicity. |

| Benzyl Moiety | Ring Substitution | Synthesis starting from different substituted benzyl halides or benzaldehydes (e.g., 2-chloro-4-fluorobenzyl chloride) | Probe the influence of electronic and steric factors on the aromatic ring for SAR studies. nih.gov |

Derivatization Techniques for Analytical Characterization in Research

In analytical chemistry, derivatization is often necessary to enhance the detectability and chromatographic performance of an analyte. Since piperazine itself lacks a strong chromophore for UV detection and can exhibit poor chromatographic peak shape, derivatization is a key step for its quantification in various matrices. researchgate.net

For High-Performance Liquid Chromatography (HPLC): To enable sensitive detection by HPLC with UV or fluorescence detectors, the secondary amine of the piperazine moiety can be reacted with a derivatizing agent to attach a chromophore or fluorophore. A common reagent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with secondary amines to form a stable, UV-active derivative. researchgate.net This allows for the detection of piperazine-containing compounds at low concentrations.

For Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is employed to increase the volatility and thermal stability of the compound, as well as to improve its fragmentation pattern for mass spectrometry. Common techniques include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) converts the amine into a more volatile amide derivative. This is a widely used method for the analysis of benzylpiperazine and its analogues. scholars.directoup.comscholars.direct

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (TMS) group, creating a more volatile compound suitable for GC analysis. researchgate.net

These techniques are crucial for the reliable identification and quantification of this compound in research settings. semanticscholar.org

Table 3: Analytical Derivatization Techniques

| Analytical Method | Derivatization Technique | Reagent Example | Purpose |

|---|---|---|---|

| HPLC | Chromophore Labeling | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Enhance UV detectability. |

| GC-MS | Acylation | Trifluoroacetic anhydride (TFAA) | Increase volatility and improve chromatographic properties. scholars.directscholars.direct |

| GC-MS | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility for gas chromatography. researchgate.net |

Molecular Interactions and Pharmacological Target Engagement in Research Models

Enzyme Inhibition Studies and Mechanistic Insights

Beyond receptor interactions, the potential for benzylpiperazine derivatives to inhibit key enzymes involved in neurotransmitter metabolism and other cellular processes has been explored.

Monoamine oxidases (MAOs) are enzymes that play a critical role in the metabolism of monoaminergic neurotransmitters. preprints.org The inhibition of MAO, particularly MAO-B, is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.netmdpi.com

Studies on piperazine-substituted chalcones and pyridazinobenzylpiperidine derivatives have demonstrated their potential as MAO inhibitors. nih.govnih.gov For example, a series of pyridazinobenzylpiperidine derivatives showed a higher inhibition of MAO-B than MAO-A. nih.govresearchgate.netmdpi.com One compound with a 3-Cl substitution on the benzyl (B1604629) ring exhibited potent and selective MAO-B inhibition. nih.govresearchgate.netmdpi.com While this is not a dichlorinated substitution, it points to the relevance of halogen substitutions on the benzyl ring for MAO inhibition. A study on 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole also reported notable and specific inhibition of MAO-B. preprints.org

Table 2: MAO Inhibition by Related Dichlorophenyl Compounds

| Compound | Enzyme | IC50 |

|---|---|---|

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 µM |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-A | 150 µM |

This table provides data on a compound with a dichlorophenyl group to illustrate the potential for such a moiety to contribute to MAO inhibition.

Topoisomerases are essential enzymes that manage the topology of DNA. nih.gov Bisdioxopiperazines are a class of topoisomerase II inhibitors that function by locking the enzyme in a closed clamp conformation around DNA. nih.gov While these compounds contain a piperazine-2,6-dione (B107378) structure, their mechanism of action highlights the potential for piperazine-containing molecules to interact with this enzyme class.

More directly relevant are studies on piperazine-based novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These compounds target the bacterial enzymes DNA gyrase and topoisomerase IV. nih.gov This research indicates that the piperazine (B1678402) scaffold can be a component of molecules designed to inhibit topoisomerases, although specific studies on 1-(2,4-Dichlorobenzyl)piperazine in this context are not available.

Inosine-5′-monophosphate dehydrogenase (IMPDH) Inhibition

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for antimicrobial and immunosuppressive agents. nih.gov The enzyme catalyzes the conversion of inosine (B1671953) 5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). nih.gov While the piperazine scaffold is present in some compounds investigated as IMPDH inhibitors, current scientific literature has not specifically reported on the direct inhibitory activity of this compound against IMPDH. nih.govnewtbdrugs.org

Research into IMPDH inhibitors has identified various chemical series, including those with piperazine moieties, that show activity against the enzyme, particularly in the context of developing new treatments for tuberculosis. nih.gov For instance, studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues have explored their structure-activity relationships as inhibitors of Mycobacterium tuberculosis IMPDH. nih.gov However, dedicated screening and kinetic studies to determine if this compound itself can inhibit IMPDH are not available in the reviewed literature. nih.govnewtbdrugs.orgdrugtargetreview.com Therefore, its role as a potential IMPDH inhibitor remains to be elucidated.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov A number of piperazine-containing compounds have been investigated for their potential to inhibit Mpro. nih.govfao.org

While direct inhibitory data for this compound is not specified, research on structurally related compounds highlights the potential of the dichlorophenylpiperazine scaffold. For example, a study on trisubstituted piperazine derivatives identified potent non-covalent inhibitors of Mpro. nih.gov One such derivative, 6-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-1H-pyrimidine-2,4-dione, demonstrated significant inhibitory activity. nih.gov This suggests that the dichlorophenylpiperazine moiety can be a key pharmacophore for Mpro inhibition. However, without specific studies on this compound, its IC50 value and precise mechanism of interaction with SARS-CoV-2 Mpro remain unknown. nih.govfao.org

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Research has explored various piperazine derivatives as potential α-glucosidase inhibitors.

A study on a series of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives investigated their α-glucosidase inhibitory potential. Within this series, a compound designated as PC2 , which is derivatized with a 2,4-dichlorophenyl group, was shown to be an effective inhibitor of the enzyme. nih.gov This compound exhibited a noncompetitive mode of inhibition with a notable inhibitory constant (Ki). nih.gov

| Compound Derivative | Substituent Group | Inhibition Constant (Ki) in μM | Mode of Inhibition |

|---|---|---|---|

| PC2 | 2,4-dichlorophenyl | 12.70 | Noncompetitive |

The study revealed that the 2,4-dichlorophenyl substitution on the piperazine-containing structure contributed significantly to its inhibitory activity against α-glucosidase. nih.gov Molecular docking studies further suggested that these compounds bind to an allosteric site near the enzyme's active site. nih.gov

Poly(ADP-ribose) polymerase (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and has become an important target in cancer therapy. nih.govresearchgate.net The piperazine scaffold is a known feature in several approved PARP-1 inhibitors, such as Olaparib. scilit.com These inhibitors often act by competing with NAD+ at the catalytic domain of the enzyme. nih.gov

Despite the prevalence of the piperazine motif in this class of inhibitors, specific research detailing the inhibitory activity of this compound against PARP-1 has not been found in the reviewed scientific literature. nih.govscilit.comnih.gov Studies have been conducted on other classes of piperazine derivatives, such as thiouracil amide compounds containing a 1-(4-methylphenyl)piperazine (B1266050) ring, which have shown to inhibit the catalytic activity of PARP1. nih.gov However, the efficacy and mechanism of this compound as a PARP-1 inhibitor are yet to be determined through specific enzymatic assays.

Cellular Pathway Modulation in In Vitro Models

While direct studies on the cellular pathway modulation by this compound are limited, research on other piperazine derivatives provides insight into their potential effects on cellular functions in vitro.

Studies on various piperazine designer drugs in the differentiated human neuroblastoma SH-SY5Y cell line have shown that these compounds can be neurotoxic. nih.gov The observed cellular effects included a significant decrease in total intracellular glutathione (B108866) content, an increase in intracellular free Ca2+ levels, and mitochondrial hyperpolarization. nih.gov These changes ultimately led to cell death, predominantly through apoptosis. nih.gov

In a different study, novel 1,4-disubstituted piperazine-2,5-dione derivatives were evaluated for their antioxidative properties in SH-SY5Y cells. nih.gov These compounds were found to protect cells from hydrogen peroxide (H2O2)-induced oxidative damage. The mechanism of this protection was suggested to be via the IL-6/Nrf2 loop pathway. nih.gov

These findings indicate that compounds containing a piperazine scaffold can modulate various cellular pathways, including those related to oxidative stress, calcium homeostasis, mitochondrial function, and apoptosis. However, the specific pathways affected by this compound require direct investigation.

Structure Activity Relationship Sar and Structure Affinity Relationship Safir Studies

Elucidating Key Structural Determinants for Biological Activity of 1-(2,4-Dichlorobenzyl)piperazine Analogues

The biological activity of this compound analogues is determined by the interplay of its core structural components: the dichlorinated benzyl (B1604629) group, the central piperazine (B1678402) ring, and any substituent at the N4 position of the piperazine moiety. The piperazine scaffold is considered a "privileged structure" in drug discovery because it is a versatile scaffold found in numerous biologically active compounds and can be readily modified to tune pharmacological activity. nih.govresearchgate.net

The Benzyl Moiety: The aromatic benzyl ring, particularly its substitution pattern, is a primary determinant of target interaction. The presence and position of halogen atoms, such as the two chlorine atoms in this compound, significantly influence the electronic properties and conformation of the molecule, which in turn affects binding affinity and selectivity.

The Piperazine Ring: This central heterocyclic ring acts as a linker and its basic nitrogen atoms can be critical for forming interactions, such as salt bridges, with acidic residues in receptor binding pockets. nih.gov Its conformation (chair vs. boat) can also influence how the benzyl and N4-substituent groups are oriented in space. Replacing the piperazine ring with a different structure, such as a flexible ethylenediamine (B42938) spacer, has been shown to result in a loss of whole-cell activity in some assays, highlighting the importance of the rigid piperazine core. nih.gov

SAR studies have revealed that modifications at each of these positions can lead to significant changes in biological outcomes, underscoring the need for a systematic exploration of the chemical space around the this compound core to optimize desired activities. nih.govnih.gov

Impact of Halogenation Patterns on Benzyl Moiety on Target Selectivity and Potency

The substitution pattern of halogens on the benzyl ring is a critical factor that governs the potency and selectivity of benzylpiperazine analogues. The number, type, and position of halogen atoms can alter the molecule's electronic distribution (electron-withdrawing effects), lipophilicity, and steric profile, thereby influencing how it fits into and interacts with a biological target.

In a series of N-(4-[4-(aryl)piperazin-1-yl]butyl)arylcarboxamides, the nature of the substitution on the phenylpiperazine portion was found to be crucial for dopamine (B1211576) D3 receptor affinity. For instance, previous studies identified that a 2,3-dichloro-phenylpiperazine linked to an arylamido function via a butyl chain resulted in high-affinity binding to D3 receptors. nih.gov This highlights that the specific placement of chlorine atoms is not arbitrary and is key to achieving high potency.

Research into analogues of the PPARγ modulator INT131, which features a 2,4-dichloro-substituted benzene (B151609) ring, revealed that substitutions at the 2 and 4 positions were critical for high transcriptional potency. nih.gov Specifically, substitutions at position 4 were associated with higher activity, while substitutions at position 2 were thought to aid in tighter packing within the receptor binding site. nih.gov While this study was not on a piperazine-based scaffold, it demonstrates the principle that the 2,4-dichloro pattern is an effective arrangement for enhancing biological activity.

The table below illustrates how different substitution patterns on the arylpiperazine moiety can affect binding affinity for dopamine receptors, based on findings from related compound series.

| Arylpiperazine Moiety | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 2,3-Dichlorophenylpiperazine Analogue | Dopamine D3 | 0.6 - 1080 (range for series) |

Data derived from a study on N-(4-[4-(aryl)piperazin-1-yl]butyl)arylcarboxamides, demonstrating the potency achievable with dichlorophenylpiperazine structures. Source: nih.gov

These findings collectively suggest that the 2,4-dichloro substitution on the benzyl group of this compound is a key feature for its biological activity, and minor changes to this pattern, such as shifting to a 2,3- or 3,4-dichloro arrangement, could significantly alter its target selectivity and potency.

Role of Piperazine Ring Substituents in Modulating Bioactivity

Studies on prazosin-related compounds, which contain a piperazine ring, demonstrated that replacing the piperazine with dialkylpiperazine moieties could yield compounds with high affinity and selectivity for α1-adrenoreceptors. nih.gov The stereochemistry of these substituents was also critical; for example, the cis isomer of a 2,3-disubstituted piperazine was found to be the most potent and selective, suggesting that the binding pocket has a well-defined size and spatial orientation. nih.gov

In another study on inhibitors of Mycobacterium tuberculosis IMPDH, a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues were synthesized. nih.gov This research underscored the essential role of the piperazine ring for whole-cell activity. When the N4 position of the piperazine was substituted with various groups (e.g., cyclohexyl, cyclobutyl, t-butyl), a correlation was observed between the ring size/substituent and the inhibitory activity against the target enzyme. nih.gov

The following table summarizes findings from various studies on how different types of substituents on the piperazine ring can impact biological activity.

| Parent Scaffold | Piperazine Ring Modification/Substituent | Effect on Bioactivity |

|---|---|---|

| Prazosin Analogue | Replacement with cis-2,3-dialkylpiperazine | High affinity and selectivity for α1-adrenoreceptors. nih.gov |

| Prazosin Analogue | Replacement with 1,2-cyclohexanediamine | Almost devoid of potency and selectivity. nih.gov |

| 1-(5-isoquinolinesulfonyl)piperazine | Replacement of piperazine with ethylenediamine | Retained enzyme activity but lost whole-cell activity. nih.gov |

| Chalcone Hybrid | Various substituents on the piperazine unit | Determined to be important for inhibitory activity. acs.org |

| Purine Analogue | Substituents at N4-position of piperazine | Had a significant influence on cytotoxicity. nih.gov |

These examples demonstrate that the piperazine ring is not merely a passive linker. Both the ring itself and its substituents are active contributors to the molecule's pharmacodynamic profile. Modifications at this site are a key strategy for optimizing the potency and selectivity of compounds like this compound.

Quantitative Structure-Activity Relationship (QSAR) Applications in Piperazine Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing various physicochemical properties, known as molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), QSAR models can predict the activity of novel, yet-to-be-synthesized compounds. nih.govmdpi.com This approach rationalizes the drug design process, saving significant time and resources. researchgate.netresearchgate.net

In another QSAR study on piperazine-based mTORC1 inhibitors, researchers identified six molecular descriptors that significantly correlated with biological inhibitory activity:

Lowest unoccupied molecular orbital energy (ELUMO)

Electrophilicity index (ω)

Molar refractivity (MR)

Aqueous solubility (Log S)

Topological polar surface area (PSA)

Refractive index (n) mdpi.com

For antidepressant aryl alkanol piperazine derivatives, 2D- and 3D-QSAR models were developed to understand their influence on serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov The models indicated that different sets of descriptors controlled the activity at each transporter, providing insights that could be used to design more selective agents. nih.gov Similarly, QSAR models for piperine (B192125) analogs identified the partial negative surface area and the molecular shadow as being important for inhibitory activity against a bacterial efflux pump. nih.gov

These studies exemplify how QSAR can be a powerful tool in piperazine research. By applying QSAR to a series of this compound analogues, researchers could quantitatively determine which structural modifications are most likely to enhance a desired biological activity, thereby guiding synthetic efforts toward more potent and selective compounds.

Computational Chemistry and in Silico Approaches in Research

Molecular Docking Investigations of 1-(2,4-Dichlorobenzyl)piperazine Analogues with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the binding mode of potential drug candidates and in screening virtual libraries to identify new hits.

In the study of piperazine (B1678402) derivatives, molecular docking has been a key tool. For instance, a series of novel 1,4-benzodioxane (B1196944) thiazolidinedione piperazine derivatives were designed and evaluated as inhibitors of the FabH enzyme. nih.gov Computational docking studies were successful in showing that the most active compounds interacted with key residues in the active site of FabH. nih.gov

Research on new phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents also highlights the utility of molecular docking. nih.gov The designed compounds were based on introducing differentially substituted phenylpiperazines into the 1,2-benzothiazine scaffold. nih.gov Notably, compounds containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, an analogue of this compound, exhibited significant cytotoxic activity. nih.gov Molecular docking studies revealed that the most potent of these compounds could bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov

Similarly, in the pursuit of dopaminergic ligands, sixteen new 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and their analogues were synthesized and evaluated for their affinity toward the dopamine (B1211576) D2 receptor. nih.gov Docking analysis was performed on all the synthesized compounds to elucidate their interaction modes with the receptor. nih.gov

Furthermore, in silico evaluation of piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives as potential PARP-1 inhibitors demonstrated that compounds featuring a 1-(3,4-dichlorophenyl)piperazine moiety exhibited significant inhibitory potential in docking studies. acs.org These compounds showed strong binding profiles, with docking scores indicating favorable interactions with critical amino acids for PARP-1 inhibition. acs.org

A summary of representative molecular docking studies on analogues of this compound is presented in the table below.

| Compound/Analogue Class | Biological Target | Key Findings from Molecular Docking |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II complex, DNA minor groove | The most active compound, containing a 1-(3,4-dichlorophenyl)piperazine moiety, showed the ability to bind to both targets. nih.gov |

| Piperazine-substituted naphthoquinones | PARP-1 | Analogues with a 1-(3,4-dichlorophenyl)piperazine group displayed strong binding profiles and interactions with key inhibitory residues. acs.org |

| 1,4-Benzodioxane thiazolidinedione piperazines | FabH | The most potent compounds demonstrated interaction with key active site residues. nih.gov |

| 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines | Dopamine D2 Receptor | Docking analysis proposed two possible binding orientations, with one being more stable due to a salt bridge formation. nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target, offering insights into the stability of the complex and the conformational changes that may occur upon binding. This technique complements molecular docking by refining the binding poses and calculating binding free energies.

In a study focused on identifying sigma receptor 1 (S1R) ligands from a collection of piperidine (B6355638)/piperazine-based compounds, MD simulations were employed to understand the interactions of the most promising compound. rsc.org These simulations revealed the crucial amino acid residues that interacted with the ligand, providing a deeper understanding of the binding mode. rsc.org

For dopaminergic ligands based on the piperazine scaffold, MD simulation was performed on the most active compound to establish its mode of interaction with the dopamine D2 receptor. nih.gov The simulation helped in proposing two possible docking orientations, with the more stable one being characterized by a salt bridge between the piperidine moiety of the ligand and an aspartate residue of the receptor. nih.gov

Research on piperazine-substituted naphthoquinone derivatives as PARP-1 inhibitors also utilized MD simulations to evaluate the inhibitory potential of the synthesized molecules. acs.org The simulations confirmed that the most promising compounds, including one with a 1-(3,4-dichlorophenyl)piperazine group, formed stable interactions with critical amino acids known to be important for PARP-1 inhibition. acs.org The stability of these interactions over the course of the simulation provided further evidence for their potential as effective inhibitors. acs.org

Protein-RNA interactions, which are critical in many biological processes, have also been studied using MD simulations. nih.gov While challenging due to strong electrostatic interactions, advanced electrostatic models in MD simulations have shown promise in accurately representing these complexes. nih.gov

The table below summarizes findings from MD simulations for analogues of this compound.

| Compound/Analogue Class | Biological Target | Key Findings from Molecular Dynamics Simulations |

| Piperidine/piperazine-based compounds | Sigma Receptor 1 (S1R) | Revealed crucial amino acid residues involved in the interaction with the most potent compound. rsc.org |

| Piperazine-substituted naphthoquinones | PARP-1 | Confirmed stable interactions with key inhibitory residues for the most promising candidates. acs.org |

| 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines | Dopamine D2 Receptor | Established the most stable interaction mode, highlighting a key salt bridge. nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov These models can then be used as 3D queries to screen large compound libraries in a process known as virtual screening, aiming to identify novel molecules with the desired activity. nih.govfrontiersin.org

Pharmacophore models can be generated through two main approaches: ligand-based and structure-based. Ligand-based modeling relies on the structural information of known active compounds, while structure-based modeling utilizes the 3D structure of the biological target, often in complex with a ligand. nih.govnih.gov

In the context of identifying novel inhibitors for enzymes like Plasmodium falciparum 5-aminolevulinate synthase, a ligand-based pharmacophore model was developed based on the structure of a known active compound. frontiersin.org This model was then used to screen several databases, leading to the identification of thousands of potential hits. frontiersin.org

A structure-based approach was used to develop a pharmacophore model for the COVID-19 main protease (Mpro). mdpi.com This model, consisting of hydrogen bond acceptor, donor, and hydrophobic features, was employed to screen a database of natural products and FDA-approved drugs, resulting in the identification of promising hits. mdpi.com The use of filters such as Lipinski's rules of five helps in refining the hit list to compounds with drug-like properties. mdpi.com

The general workflow for pharmacophore-based virtual screening typically involves:

Model Generation : Creating a pharmacophore model based on either known active ligands or the structure of the target protein.

Database Screening : Using the pharmacophore model as a query to search large chemical databases.

Hit Filtering : Applying various filters, such as drug-likeness rules and fit value scores, to narrow down the number of potential candidates.

Further Analysis : Subjecting the final hits to more rigorous computational analysis, such as molecular docking and MD simulations, before experimental validation. frontiersin.org

In Silico Prediction of Potential Binding Sites and Allosteric Modulation

In silico methods are not only used to screen for ligands but also to predict potential binding sites on a protein, including allosteric sites. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) binding site, offer a promising therapeutic strategy by modulating the activity of the target protein.

The prediction of binding sites is a crucial first step in structure-based drug design. windows.net It often involves generating a grid around the protein to define the docking space. windows.net In silico predictions are increasingly being used to evaluate the physicochemical, pharmacokinetic, and safety properties of compounds early in the drug discovery pipeline, which helps in prioritizing promising lead compounds and reducing late-stage failures. nih.gov

In a study aimed at identifying broad-spectrum molecular targets for diarrhea therapy, in silico prediction of targets and pharmacological properties was performed using servers like SwissTargetPrediction. nih.gov This allowed for the screening of ligands against a panel of human targets to identify those with the desired activity profile. nih.gov

Computational studies on compounds like 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), which contains the same dichlorobenzyl moiety as the primary compound of interest, have been conducted to investigate their structural and electronic properties. researchgate.net Such studies, employing methods like Density Functional Theory (DFT), provide insights into the molecule's reactivity and potential interaction points. researchgate.net

The identification of allosteric binding sites is a more complex challenge. However, computational approaches are being developed to predict these sites, which can then be targeted for the design of allosteric modulators. These methods often analyze protein dynamics and surface cavities to identify potential regulatory sites.

Metabolic Studies in Research Models Excluding Clinical Human Trials

In Vitro Metabolism Using Liver Microsomes (e.g., Human and Animal Liver Microsomes)

In vitro models using subcellular liver fractions are fundamental tools in drug discovery for evaluating the metabolic fate of new chemical entities. Liver microsomes, which are vesicles of the endoplasmic reticulum, are particularly valuable as they contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary enzymes responsible for phase I metabolism of many xenobiotics. researchgate.net

Studies on various piperazine-containing compounds utilize incubations with human liver microsomes (HLMs) and liver microsomes from preclinical species (e.g., mouse, rat, dog) to investigate metabolic stability and identify pathways. frontiersin.orgnih.gov These experiments typically involve incubating the compound with liver microsomes in the presence of cofactors like NADPH, which is required for CYP450 activity. nih.gov By analyzing samples at different time points, researchers can determine the rate of metabolism (metabolic stability) and characterize the resulting metabolites. researchgate.netnih.gov Control incubations without the necessary cofactors are used to distinguish enzyme-mediated metabolism from non-enzymatic degradation. nih.gov This in vitro approach allows for a cross-species comparison of metabolic profiles, helping to select appropriate animal models for further preclinical development. frontiersin.org

For instance, research on other complex molecules containing a piperazine (B1678402) moiety has shown that they are often metabolized moderately to extensively in human and animal liver microsomes, with the piperazine ring being a primary site of metabolic modification. frontiersin.org

Identification of Research-Relevant Metabolites and Biotransformation Pathways

The biotransformation of the piperazine ring is multifaceted, involving several well-documented metabolic reactions. researchgate.net These pathways, identified through in vitro studies with compounds structurally related to 1-(2,4-dichlorobenzyl)piperazine, serve as a guide to its expected metabolic products.

Major biotransformation pathways for the piperazine scaffold include:

Aliphatic Hydroxylation: This is a common metabolic route where a hydroxyl group (-OH) is added to one of the carbon atoms of the piperazine ring. This can lead to the formation of multiple hydroxylated isomers. frontiersin.orgnih.gov

N-Dealkylation: This process involves the cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent. For this compound, this could result in the removal of the 2,4-dichlorobenzyl group to form piperazine.

Ring Cleavage: The piperazine ring can be opened, leading to the formation of ethylenediamine (B42938) derivatives. frontiersin.org This often follows initial oxidation of the ring.

Oxidation: Further oxidation of hydroxylated metabolites can occur, leading to the formation of ketone derivatives (oxo-piperazine). frontiersin.org

Based on these established pathways, the following table outlines the potential research-relevant metabolites of this compound.

| Potential Metabolite Name | Predicted Biotransformation Pathway |

| 1-(2,4-Dichlorobenzyl)-x-hydroxypiperazine | Aliphatic hydroxylation on the piperazine ring |

| 1-(2,4-Dichlorobenzyl)-x-oxopiperazine | Oxidation of a hydroxylated metabolite |

| Piperazine | N-Dealkylation of the benzyl (B1604629) group |

| N-(2,4-Dichlorobenzyl)ethylenediamine | Piperazine ring cleavage |

Iminium Ion Formation in Piperazine Metabolism Research

A critical aspect of piperazine metabolism is its potential for bioactivation into reactive metabolites. One of the most significant bioactivation pathways involves the formation of an iminium ion. nih.govrsc.org This electrophilic intermediate is typically generated through a CYP450-mediated oxidation at the α-carbon position adjacent to a nitrogen atom within the piperazine ring. nih.gov

The formation of an unstable iminium ion is a concern in drug development because these reactive species can covalently bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for toxicity. nih.govrsc.org Due to their instability, iminium ions cannot be detected directly. Instead, their formation is inferred by "trapping" them with a nucleophilic agent, most commonly potassium cyanide (KCN), which is added to the in vitro microsomal incubation. nih.govrsc.org The cyanide ion attacks the electrophilic iminium ion, forming a stable cyano-adduct that can be readily detected and characterized by analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The detection of such adducts serves as strong evidence for the formation of reactive iminium intermediates. researchgate.net This bioactivation sequence, initiated by hydroxylation followed by dehydration, has been demonstrated for numerous drugs that contain a cyclic tertiary amine structure like the piperazine ring. nih.gov

Advanced Analytical Methodologies for Research Sample Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 1-(2,4-Dichlorobenzyl)piperazine from starting materials, by-products, and potential degradants, as well as for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, thermally labile compounds like substituted piperazines. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analytes. In RP-HPLC, a non-polar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

The presence of the dichlorophenyl group in this compound provides a strong chromophore, making it well-suited for detection by UV-Vis spectroscopy (HPLC-UV). jocpr.com While specific methods for this compound are not detailed in the reviewed literature, methods for closely related compounds, such as 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride, offer a clear blueprint for analysis. jocpr.com For such compounds, gradient elution is often employed to ensure good separation from related substances. jocpr.com

For piperazine (B1678402) compounds lacking a strong chromophore, derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be performed to create a UV-active derivative, allowing for sensitive detection. jocpr.com However, this is generally unnecessary for benzylpiperazine derivatives. The selection of an appropriate column and mobile phase is crucial for achieving optimal separation and peak symmetry.

A typical HPLC method for a related dichlorophenylpiperazine derivative is detailed in the table below, which could be adapted for this compound.

Table 1: Example HPLC Conditions for a Dichlorophenylpiperazine Analog

| Parameter | Condition | Source |

|---|---|---|

| Chromatographic Column | Octadecylsilane bonded silica (B1680970) (C18) | jocpr.com |

| Mobile Phase A | Acetonitrile-Disodium Hydrogen Phosphate (B84403) Buffer | jocpr.com |

| Mobile Phase B | Acetonitrile-Phosphoric Acid | jocpr.com |

| Elution Mode | Gradient Elution | jocpr.com |

| Detection Wavelength | 254 nm | jocpr.com |

| Column Temperature | 30 °C | jocpr.com |

| Flow Rate | 1.0 mL/min | jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. Substituted piperazines are frequently analyzed using this method, often after a simple solvent extraction from the sample matrix. chemicalbook.com

In GC-MS analysis, the compound is first vaporized and separated on a capillary column, typically with a non-polar stationary phase like DB-5ms. rsc.org Following separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint, and the fragmentation pattern offers valuable structural information.

For phenylpiperazine derivatives, a characteristic fragmentation includes the loss of a C2H4N fragment from the piperazine ring, leading to a base peak, and the presence of a C3H6N+ ion at m/z 56, which is indicative of the piperazine moiety. nih.gov For this compound, key fragments would also include ions corresponding to the dichlorobenzyl cation.

Table 2: Expected GC-MS Fragmentation Profile for this compound

| Fragment Ion | Description | Expected m/z |

|---|---|---|

| [M]+ | Molecular Ion | 244/246/248 (isotope pattern for 2 Cl atoms) |

| [M - C4H9N2]+ | Dichlorobenzyl cation | 159/161/163 |

| [M - C7H6Cl2]+ | Piperazine-methyl fragment | 85 |

| [C4H8N]+ | Piperazine ring fragment | 70 |

| [C3H6N]+ | Piperazine ring fragment | 56 |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the sensitive and selective quantification of a wide range of compounds in complex mixtures. rdd.edu.iqscienceasia.org This technique is especially useful for piperazine derivatives in biological and forensic samples. nih.govresearchgate.net

The analysis typically involves a reversed-phase LC separation followed by detection with a mass spectrometer, commonly a triple quadrupole (QQQ) or a high-resolution mass spectrometer (HR-MS) like a time-of-flight (TOF) analyzer. scienceasia.orgnih.gov Electrospray ionization (ESI) in the positive ion mode is generally used for piperazine compounds, as the nitrogen atoms are readily protonated. scienceasia.orgnih.gov

In LC-MS/MS, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low levels. nih.govmdpi.com For this compound, the [M+H]+ ion would be m/z 245, with its corresponding isotopic pattern.

Table 3: Typical LC-MS/MS Parameters for Piperazine Derivative Analysis

| Parameter | Description | Source |

|---|---|---|

| LC Column | C18 or Phenyl-Hexyl | nih.gov |

| Mobile Phase | Acetonitrile/Methanol and Ammonium Formate Buffer | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | scienceasia.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | scienceasia.orgmdpi.com |

| Precursor Ion [M+H]+ | m/z 245 (for C11H14Cl2N2) | - |

| Typical Fragment Ions | Ions resulting from cleavage of the benzyl-piperazine bond | - |

Capillary Electrophoresis in Piperazine Research

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the characterization of piperazine derivatives, offering high efficiency, rapid analysis times, and minimal consumption of solvents and samples. mdpi.com This method separates charged molecules in a narrow capillary under the influence of a high-voltage electric field. psu.edu Its versatility allows for various modes of operation, including capillary zone electrophoresis (CZE), which is the most straightforward and widely used format. psu.edu In piperazine research, CE is particularly valuable for purity assessment, impurity profiling, and the analysis of complex mixtures.

The fundamental principle of CE involves the differential migration of analytes based on their charge-to-size ratio. psu.edu When a voltage is applied across the capillary filled with a background electrolyte (BGE), charged species move towards the electrode of opposite polarity. nih.gov The high surface-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages that lead to excellent separation efficiency and resolution. psu.edu

Research on various piperazine derivatives has demonstrated the utility of CE for their separation and quantification. For instance, a method was developed for the simultaneous separation of several piperazine and amphetamine-type designer drugs. nih.gov This highlights the capability of CE to resolve complex mixtures of structurally related compounds.

In another study focusing on chlorophenylpiperazine (B10847632) isomers, a simple CE method with UV detection was established for their selective separation and determination in seized materials. epa.gov The optimization of the BGE, including the use of cyclodextrins, was crucial for achieving the desired resolution. epa.gov Such methods can be adapted for the analysis of this compound, considering its structural similarities to the studied compounds. The presence of the dichlorobenzyl group would influence its electrophoretic mobility, requiring specific optimization of the separation conditions.

The development of a CE method for a specific piperazine derivative like this compound would involve the systematic optimization of several key parameters. These include the composition, concentration, and pH of the background electrolyte, the applied voltage, the capillary dimensions, and the detection wavelength. The use of additives to the BGE, such as organic modifiers or chiral selectors, can further enhance separation selectivity and efficiency. nih.gov

For the characterization of research samples of this compound, CE can provide valuable information on its purity. The presence of impurities, such as starting materials, by-products, or degradation products, can be readily detected and quantified. The high resolving power of CE allows for the separation of closely related impurities from the main compound.

The following tables summarize typical experimental conditions and performance data from CE methods developed for the analysis of various piperazine derivatives. While these methods were not specifically developed for this compound, they provide a strong foundation for the development of a tailored analytical procedure.

Table 1: Exemplary Capillary Electrophoresis Conditions for Piperazine Derivatives

| Parameter | Condition 1 | Condition 2 |

| Instrument | Capillary Electrophoresis System | Capillary Electrophoresis System with UV Detector |

| Capillary | Uncoated fused-silica, 60 cm total length, 50 cm effective length, 50 µm i.d. | Fused-silica |

| Background Electrolyte (BGE) | 20 mmol/L phosphoric acid, 10 mmol/L α-cyclodextrin, adjusted to pH 2.5 with triethylamine | 200 mM phosphate buffer with 20 mM hydroxypropyl-β-cyclodextrin, pH 2.8 |

| Applied Voltage | 25 kV | Not specified |

| Temperature | 25°C | Not specified |

| Injection | 4826 Pa for 8 s | Not specified |

| Detection | UV at 236 nm | UV-spectral data |

| Internal Standard | Procaine (0.1 mg/mL) | Not applicable |

| Reference | epa.gov | nih.gov |

Table 2: Performance Data for Capillary Electrophoresis of Piperazine Derivatives

| Parameter | oCPP | mCPP | pCPP |

| Linearity Range (µg/mL) | 10-200 | 10-200 | 20-200 |

| Correlation Coefficient (R²) | 0.9994 | 0.9995 | Not specified |

| Limit of Detection (LOD) (µg/mL) | 2.0 | 2.5 | 3.5 |

| Intraday Precision (RSD%) | ≤ 4.9 | ≤ 4.9 | ≤ 4.9 |

| Accuracy (Recovery %) | Not specified | 101.0 - 101.6 | Not specified |

| Reference | epa.gov | epa.gov | epa.gov |

The data presented in these tables illustrate the typical performance characteristics of CE methods for piperazine analysis. The linearity, low limits of detection, and good precision demonstrate the suitability of CE for quantitative applications. epa.gov For the analysis of a research sample of this compound, a similar validation would be necessary to ensure the reliability of the obtained results. This would involve assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness of the developed method.

Applications of 1 2,4 Dichlorobenzyl Piperazine and Analogues in Chemical Biology and Lead Compound Discovery

Building Block for Novel Chemical Entities in Medicinal Chemistry

The compound 1-(2,4-Dichlorobenzyl)piperazine serves as a crucial building block in the synthesis of novel chemical entities with therapeutic potential. bldpharm.com The piperazine (B1678402) moiety itself is a versatile scaffold that is easily modifiable, allowing for the creation of diverse libraries of compounds. researchgate.net Its presence can enhance water solubility and provide a point for hydrogen bonding, which are desirable physicochemical properties in drug candidates. researchgate.net

The synthesis of various substituted benzylpiperazines often involves the reaction of anhydrous piperazine with a substituted benzyl (B1604629) chloride, such as 2,4-dichlorobenzyl chloride, in a suitable solvent like tetrahydrofuran. chemicalbook.com This straightforward synthetic route allows for the generation of a wide array of derivatives for biological screening. The this compound core can be further functionalized, for example, by reacting it with various aromatic acid chlorides to produce trimethoxyphenyl piperazine derivatives. researchgate.net

The flexibility of the piperazine core is a key attribute in medicinal chemistry. It enables the design and synthesis of new bioactive compounds with a broad spectrum of pharmacological activities. researchgate.net Researchers have successfully incorporated this scaffold into molecules targeting a variety of diseases, demonstrating its importance as a foundational element in drug discovery. researchgate.netresearchgate.net

Probing Biological Systems and Mechanisms

Derivatives of this compound are instrumental in probing biological systems and elucidating the mechanisms of action of various therapeutic agents. The piperazine scaffold is recognized for its ability to interact with multiple biological targets, making its derivatives useful as chemical probes. researchgate.net

For instance, piperazine derivatives have been synthesized to study their interaction with enzymes and receptors involved in neurological disorders. Some analogues have shown affinity for 5-HT1A receptors, which are implicated in anxiety and depressive disorders. silae.it By systematically modifying the structure of these derivatives, researchers can map the binding pockets of these targets and understand the structure-activity relationships that govern their function.

In the context of Alzheimer's disease, piperazine-containing compounds have been developed to investigate their effects on the aggregation of amyloid-β peptides and tau proteins, which are hallmarks of the disease. nih.gov These studies provide valuable insights into the pathological processes of neurodegenerative disorders and help identify potential therapeutic intervention points.

The ability to generate a wide range of analogues from a common scaffold like this compound allows for a systematic exploration of biological space. This approach is crucial for identifying lead compounds and understanding the complex interactions between small molecules and biological macromolecules.

Scaffold for Developing Targeted Therapeutic Agents in Preclinical Research

The this compound scaffold is a cornerstone in the preclinical development of targeted therapeutic agents for a multitude of diseases. nih.gov Its inherent properties and ease of chemical modification make it an ideal starting point for creating compounds with specific biological activities. nih.govresearchgate.net

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

In the realm of antimicrobial research, the piperazine nucleus is a well-established pharmacophore. Derivatives of this compound have been investigated for their potential as antibacterial, antifungal, and antiviral agents. researchgate.net

Antibacterial: Researchers have synthesized novel piperazine derivatives and evaluated their activity against various bacterial strains, including resistant ones like Helicobacter pylori. nih.gov For example, a series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives were synthesized and tested for their anti-H. pylori activity. nih.gov The results from such studies help in understanding the structural requirements for potent antibacterial agents. The versatility of the piperazine ring has been exploited to create compounds with activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Antifungal: The piperazine scaffold has also been incorporated into compounds with antifungal properties. Studies have shown that certain piperazine derivatives exhibit significant activity against fungal strains like Candida albicans and Aspergillus fumigatus. apjhs.com

Antiviral: A library of antiviral piperazine-derived compounds has been screened for other therapeutic activities, highlighting the broad-spectrum potential of this chemical class. nih.gov

The following table summarizes the antimicrobial activity of selected piperazine derivatives:

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 1-(2,5-diChlorobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | Helicobacter pylori | Active | nih.gov |

| 1-(2,4,5-trifluorobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine | Helicobacter pylori | Active | nih.gov |

| Piperazine Derivatives | S. aureus, E. coli, Klebsiella pneumoniae, Acinetobacter baumannii, P. aeruginosa | Antibacterial | apjhs.com |

Anticancer Research

The this compound scaffold has been extensively utilized in the design and synthesis of novel anticancer agents. researchgate.net The piperazine ring is a privileged structure found in several approved anticancer drugs, such as imatinib (B729) and olaparib. researchgate.net

Researchers have developed various piperazine derivatives and evaluated their cytotoxic activity against a range of cancer cell lines. For instance, a series of thiouracil derivatives containing a piperazine linkage were synthesized and showed moderate to significant activity in MCF-7 breast cancer cells. nih.gov Some of these compounds were found to inhibit PARP1 activity, a key enzyme in DNA repair, leading to cancer cell death. nih.gov

Another study involved the synthesis of novel vindoline-piperazine conjugates, which demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines. mdpi.com Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine showed potent activity against the MDA-MB-468 breast cancer cell line. mdpi.com

Furthermore, a library of antiviral piperazine-derived compounds was repurposed and screened for anticancer activity. nih.gov Several compounds containing a piperazine ring and aryl urea (B33335) functions exhibited high selective anticancer activity against breast and lung cancer cells. nih.gov

The table below presents data on the anticancer activity of some piperazine derivatives:

Table 2: Anticancer Activity of Selected Piperazine Derivatives| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 1-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone (5a) | MCF-7 | 22.68 µM | nih.gov |

| Vindoline conjugate with [4-(trifluoromethyl)benzyl]piperazine (23) | MDA-MB-468 | 1.00 µM (GI50) | mdpi.com |

| Vindoline conjugate with 1-bis(4-fluorophenyl)methyl piperazine (25) | HOP-92 | 1.35 µM (GI50) | mdpi.com |

Neurological Research (e.g., Antipsychotic, Antidepressant, Antianxiety)

The piperazine scaffold is a prominent feature in many centrally acting agents, and derivatives of this compound have been explored for their potential in neurological research. researchgate.netsilae.it

Piperazine derivatives have been investigated for their anxiolytic effects, with some analogues showing activity at 5-HT1A receptors. silae.it The structural flexibility of the piperazine ring allows for the fine-tuning of receptor affinity and selectivity, which is crucial for developing drugs with improved efficacy and fewer side effects.

In the context of Alzheimer's disease, piperazine-based compounds have been designed as multitargeted ligands, aiming to inhibit acetylcholinesterase and β-secretase-1, as well as prevent amyloid-β aggregation. nih.govacs.org These multi-pronged approaches hold promise for treating complex neurodegenerative diseases.

The following table highlights some piperazine derivatives with activity in neurological research:

Table 3: Neurological Activity of Selected Piperazine Derivatives| Compound Class/Derivative | Target/Application | Noted Activity | Reference |

|---|---|---|---|

| Trifluoromethylphenylpiperazine (TFMMPP) | 5-HT1A receptor agonist | Anxiolytic effect | silae.it |

| m-chlorophenylpiperazine | 5-HT1A receptor agonist | Anxiolytic effect | silae.it |

Anti-inflammatory Research

The anti-inflammatory potential of piperazine derivatives has also been an active area of research. researchgate.net Inflammation is a key component of many chronic diseases, and developing novel anti-inflammatory agents is a significant therapeutic goal.

Studies have shown that certain piperazine derivatives can exert anti-inflammatory effects through various mechanisms. For example, a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was found to reduce paw edema and cell migration in models of inflammation. nih.gov This compound also decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Other research has focused on developing pyrazole-containing piperazine derivatives as selective COX-2 inhibitors, which are known for their anti-inflammatory properties with a potentially better safety profile than non-selective NSAIDs. nih.gov

The table below summarizes the anti-inflammatory activity of a selected piperazine derivative:

Table 4: Anti-inflammatory Activity of a Selected Piperazine Derivative| Compound | Model | Effect | Reference |

|---|

Anthelmintic Research

The piperazine nucleus is a well-established pharmacophore in anthelmintic drug discovery, with piperazine citrate (B86180) itself being used for the treatment of ascariasis and enterobiasis. researchgate.netresearchgate.net Its mechanism of action generally involves modulation of GABAergic neurotransmission in nematodes, leading to flaccid paralysis and subsequent expulsion of the worms from the host's intestinal tract. researchgate.netekb.eg Research into piperazine derivatives aims to broaden the spectrum of activity, enhance potency, and overcome resistance to existing anthelmintic drugs. The introduction of various substituents on the piperazine ring, such as the 1-(2,4-dichlorobenzyl) group, is a key strategy in developing new lead compounds.

Studies have explored a range of 1,4-disubstituted piperazine derivatives for their potential to combat helminth infections. researchgate.net The nature of the substituent at the N-4 position, in particular, has been shown to significantly influence the anthelmintic efficacy of these compounds. While direct anthelmintic screening data for this compound is not extensively reported in publicly available literature, research on analogous structures provides valuable insights into its potential activity. For instance, derivatives of 1,2,4-triazole (B32235) bearing a 2,4-dichlorophenyl moiety have demonstrated potent anthelmintic effects, suggesting that the dichlorophenyl group can confer significant activity. ijbpr.com

In vitro screening of various piperazine derivatives has been conducted against different helminth models, including the common Indian earthworm Pheretima posthuma, which is often used as a preliminary model due to its anatomical and physiological resemblance to intestinal roundworms. ijpsonline.com These studies typically measure the time taken for paralysis and death of the worms upon exposure to the test compounds.

For example, a study on bis-benzyl piperazine derivatives against Pheretima posthuma demonstrated that these compounds possess significant anthelmintic activity. nih.gov The results indicated that the potency is influenced by the nature of the substituents on the benzyl rings. ijcrt.org Another study investigating 1,4-disubstituted piperazine-2,3-dione derivatives against Enterobius vermicularis and Fasciola hepatica also reported considerable inhibitory effects. researchgate.netijpsr.com

The following tables summarize the research findings for various piperazine analogues, providing a basis for understanding the potential anthelmintic profile of this compound.

Anthelmintic Activity of Piperazine Derivatives against Pheretima posthuma

| Compound/Extract | Concentration | Time to Paralysis (min) | Time to Death (min) | Reference |

| Piperazine Citrate | 20 mg/ml | 9.48 | 24.15 | biorxiv.org |

| Chloroform extract of Prosopis Cineraria | 25 mg/ml | 14.45 | 56.05 | biorxiv.org |

| Chloroform extract of Prosopis Cineraria | 50 mg/ml | 12.05 | 43.44 | biorxiv.org |

| Ethanolic extract of Evolvulus alsinoides | Various | More potent than piperazine citrate | More potent than piperazine citrate | ijpsonline.com |

| Umbelliferone | 30 mg/ml | Shorter than piperazine citrate | Shorter than piperazine citrate | |

| Methanolic extract of Wrightia tinctoria | 5-50 µg/ml | Significant activity | Significant activity | nih.gov |

Anthelmintic Activity of Piperazine and Related Derivatives against Various Helminths

| Compound Class | Helminth Species | Key Findings | Reference(s) |

| 1,4-Disubstituted piperazine-2,3-diones | Enterobius vermicularis, Fasciola hepatica | Exhibited considerable inhibitory effects in vitro. | researchgate.netijpsr.com |

| Benzimidazole (B57391) derivatives with piperazine | Trichinella spiralis | 4-chlorophenyl substituted derivative showed higher activity. | researchgate.net |

| Bis-benzyl piperazine derivatives | Pheretima posthuma | Possess better activity than benzimidazole linked piperazine derivatives. | nih.gov |

| 1,2,4-Triazole derivatives with 2,4-dichlorophenyl moiety | Pheritima posthuma | Showed the strongest anthelmintic activity in the series. | ijbpr.com |

| Small molecule library | Caenorhabditis elegans | 58 out of 163 DMSO-soluble compounds killed ≥50% of worms within 72 hours. |

These findings collectively underscore the potential of the piperazine scaffold in the development of new anthelmintic agents. The significant activity of compounds bearing a dichlorophenyl group in related heterocyclic structures strongly suggests that this compound warrants further investigation as a potential anthelmintic candidate.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Underexplored Biological Targets for 1-(2,4-Dichlorobenzyl)piperazine Analogues

While the piperazine (B1678402) motif is present in drugs targeting a wide array of conditions, including cancer, inflammation, and central nervous system disorders, the full biological activity spectrum for analogues of this compound remains an active area of investigation. nih.gov The strategic modification of this core structure could yield compounds with novel mechanisms of action by engaging with underexplored or novel biological targets.

A particularly promising area of research is the targeting of sigma receptors (σ1 and σ2). These receptors are implicated in various human diseases, including neurodegenerative disorders and cancer. rsc.org Research has shown that certain piperazine and homopiperazine (B121016) derivatives can be engineered to exhibit high affinity and selectivity for the σ2 receptor, which is a potential target for anticancer drug development. nih.gov For instance, studies comparing piperidine (B6355638) and piperazine cores have demonstrated that this choice is a critical structural element for achieving dual activity at targets like the histamine (B1213489) H3 receptor and the σ1 receptor, with the piperazine ring significantly influencing binding affinity. nih.gov

Other potential targets for novel piperazine derivatives include:

Dopamine (B1211576) Receptors (D2/D3): Acylaminobutylpiperazines have been synthesized and shown to possess high affinity for D3 receptors, with selectivity over D2 receptors being tunable through structural modifications. acs.org

Topoisomerase II: Certain bis-epipodophyllotoxin compounds linked by a piperazine-containing chain have demonstrated potent activity against this critical cancer target. nih.gov

Carbonic Anhydrase IX (CAIX): Piperazine-linked 1,8-naphthalimide (B145957) derivatives have been investigated as potential agents that target CAIX, an enzyme overexpressed in many types of cancer. mdpi.com

The exploration of these and other targets through systematic screening of diverse libraries of this compound analogues is a key future direction.

| Analogue Scaffold | Biological Target | Key Findings (Binding Affinity) | Reference |

| Acylaminobutylpiperazines | Dopamine D3 Receptor | High affinity (Ki <10 nM) and selectivity over D2 receptors. | acs.org |

| Phenylpropylpiperazines | Sigma-1 (σ1) Receptor | Replacement of piperidine with piperazine dramatically reduced σ1R affinity (Ki from 3.64 nM to 1531 nM), highlighting core sensitivity. | nih.gov |

| Pyridinyl-diazepanes | Sigma-2 (σ2) Receptor | High affinity (Ki = 2.2 nM) achieved with specific thioether linkers. | nih.gov |

| Bis-epipodophyllotoxins | Topoisomerase II | A dual piperazine-linked compound showed potent activity (IC50 = 0.016 µM). | nih.gov |

Development of Advanced Synthetic Routes for Complex Piperazine Derivatives

The creation of diverse chemical libraries for screening relies on the availability of robust and flexible synthetic methodologies. While traditional methods, such as the reaction of anhydrous piperazine with a benzyl (B1604629) halide, are effective for producing simple derivatives like this compound, they may not be suitable for more complex, highly functionalized molecules. chemicalbook.com The development of advanced synthetic routes is therefore critical for accessing novel chemical space.

Recent advances in organic synthesis offer powerful tools for constructing complex piperazine-based molecules:

Catalytic Coupling Reactions: Palladium-catalyzed methods enable the efficient synthesis of arylpiperazines from aryl chlorides under aerobic conditions. organic-chemistry.org Furthermore, ruthenium(II) complexes can catalyze the coupling of diols and diamines to furnish piperazines, tolerating a range of functional groups relevant to medicinal chemistry. organic-chemistry.org

Photoredox Catalysis: Visible-light-promoted reactions, such as the decarboxylative annulation between glycine-based diamines and aldehydes, provide a mild and efficient route to 2-substituted piperazines. organic-chemistry.org

Novel Cyclization Strategies: A conceptually new approach involves the sequential double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective catalytic reductive cyclization to form highly substituted piperazine rings. nih.gov

Rearrangement Reactions: Modern synthetic protocols are increasingly employing rearrangement reactions, such as the Ugi-Smiles and aza-Wittig rearrangements, to construct the piperazine core. eurekaselect.com

These advanced methods provide chemists with the tools to build intricate molecular architectures, allowing for precise control over the placement of substituents and the introduction of diverse functional groups.

| Synthetic Strategy | Catalyst/Key Reagent | Description | Advantage |

| Catalytic Diol-Diamine Coupling | Ruthenium(II) Complex | Forms piperazine ring from diol and diamine precursors. | Tolerates diverse functional groups. |

| Aerobic C-N Cross-Coupling | Palladium Catalyst | Couples aryl chlorides with piperazine. | Efficient route to biologically relevant arylpiperazines. |

| Visible-Light Photoredox Annulation | Iridium-based Complex | Couples diamines with aldehydes via a radical mechanism. | Operates under mild conditions. |

| Reductive Cyclization of Dioximes | Catalytic Hydrogenation | Forms substituted piperazine rings from linear bis(oximinoalkyl)amines. | Provides access to C-substituted piperazines. |

Integration of Multi-Omics Approaches in Mechanistic Studies

Understanding the precise mechanism of action of a novel drug candidate is fundamental to its preclinical development. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular response to a pharmacological agent. nih.govnih.gov Applying these techniques to the study of this compound analogues can uncover novel mechanisms, identify biomarkers of response, and predict potential off-target effects.

A multi-omics workflow for a novel piperazine derivative might involve:

Transcriptomics (RNA-sequencing): Treating cancer cells with the compound and analyzing changes in gene expression can reveal the signaling pathways that are modulated. nih.gov

Proteomics: Quantitative analysis of protein levels and post-translational modifications can confirm that the changes observed at the transcript level translate to the functional protein level.

Metabolomics: Studying the shifts in cellular metabolites can provide a real-time snapshot of the physiological impact of the compound, for instance, by revealing alterations in cellular energy metabolism. nih.gov

Integrative Analysis: Using network-based computational models, data from all omics layers can be integrated to build a comprehensive model of the drug's mechanism of action, linking the initial drug-target interaction to the ultimate cellular phenotype. nih.govfrontiersin.org

This approach moves beyond a single-target focus to provide a systems-level understanding, which is crucial for translating a preclinical compound into a clinical candidate. techscience.com

| Omics Layer | Technique | Potential Insights for Piperazine Derivatives |

| Genomics | DNA Sequencing | Identify genetic mutations that confer sensitivity or resistance to the compound. |

| Transcriptomics | RNA-Sequencing | Map the global gene expression changes and signaling pathways affected by the compound. |

| Proteomics | Mass Spectrometry | Quantify changes in protein expression and identify direct protein targets or downstream effectors. |

| Metabolomics | NMR, Mass Spectrometry | Profile changes in cellular metabolism to understand the physiological impact of the compound. |

Design of Highly Selective and Potent Ligands through Structure-Based Drug Design

The ultimate goal of medicinal chemistry is to design molecules that interact with their intended target with high potency and selectivity, thereby maximizing therapeutic effects. Structure-based drug design (SBDD) is a rational approach that utilizes the three-dimensional structural information of a biological target to design effective ligands. rsc.org

For targets relevant to piperazine analogues, such as sigma receptors and dopamine receptors, crystal structures are available. rsc.orgacs.org The SBDD process involves:

Computational Docking: Virtually screening libraries of this compound analogues against the 3D structure of a target protein to predict binding modes and affinities. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the movement of the ligand-protein complex over time to assess the stability of the binding interaction and identify key intermolecular forces, such as hydrogen bonds and hydrophobic interactions. rsc.orgmdpi.com

Rational Modification: Using the insights from docking and MD simulations to guide the chemical synthesis of new analogues with modifications designed to improve binding affinity and selectivity. For example, adding a hydrogen bond donor to interact with a specific amino acid residue in the target's binding pocket.

This iterative cycle of computational design, chemical synthesis, and biological testing can dramatically accelerate the discovery of lead compounds with optimized properties, paving the way for successful preclinical development. acs.org

| SBDD Step | Description | Application to Piperazine Analogues |

| Target Identification & Validation | A specific protein (e.g., σ2 receptor) is selected as the therapeutic target. | Identifying targets where piperazine scaffolds have shown initial promise. |

| Structure Determination | The 3D structure of the target is determined via X-ray crystallography or Cryo-EM. | Using publicly available structures of targets like dopamine or sigma receptors. |

| In Silico Screening / Docking | Computational models are used to fit potential ligands into the target's binding site. | Predicting how modifications to the dichlorobenzyl or piperazine moieties affect binding. |

| Lead Optimization | Iterative chemical synthesis and biological evaluation based on computational predictions. | Fine-tuning the structure to enhance potency for the desired target and reduce affinity for off-targets. |

Q & A

Basic Question

- HPLC-UV/ELSD : Monitor degradation products using C18 columns (acetonitrile/water gradients) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .

- NMR Spectroscopy : Track hydrolytic stability (e.g., piperazine ring integrity in D₂O) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 275.1) and detect halogen isotopic patterns .

How can researchers design this compound derivatives to enhance blood-brain barrier (BBB) penetration for CNS applications?

Advanced Question

- Substituent Engineering : Introduce lipophilic groups (e.g., methyl or trifluoromethyl) to increase logP while maintaining TPSA <60 Ų for BBB permeability .

- Prodrug Strategies : Mask polar groups (e.g., carboxylic acids) with ester linkages, as seen in indazole-3-carbohydrazide derivatives .